molecular formula C16H20N4O B7516980 N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide

货号 B7516980
分子量: 284.36 g/mol
InChI 键: FUXVSUSOLFVWKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a critical role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用机制

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide targets the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding leads to the recruitment of transcriptional machinery and the activation of gene expression. By inhibiting the binding of BET proteins to acetylated lysine residues, this compound prevents the activation of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, this compound has been shown to have a selective effect on BET proteins, with minimal off-target effects.

实验室实验的优点和局限性

One of the main advantages of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide for lab experiments is its high potency and selectivity for BET proteins. This makes it a useful tool for studying the role of BET proteins in various biological processes. However, one limitation of this compound is its relatively high cost, which may limit its use in some labs.

未来方向

There are several future directions for the study of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and inflammation. Another direction is the study of this compound in clinical trials, to determine its safety and efficacy in humans. Finally, the development of more potent and selective BET inhibitors is an active area of research, which may lead to the discovery of new therapeutic agents for cancer and inflammation.

合成方法

The synthesis of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide involves several steps, including the reaction of 2-bromo-6-chloronicotinic acid with cyclohexylamine to form N-cyclohexyl-6-chloronicotinamide. This intermediate is then reacted with N-methylimidazole and triethylamine to form this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

科学研究应用

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer and inflammation. In cancer models, this compound has shown potent anti-tumor activity by inhibiting the expression of oncogenes and inducing apoptosis in cancer cells. In inflammation models, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

属性

IUPAC Name

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19(14-5-3-2-4-6-14)16(21)13-7-8-15(18-11-13)20-10-9-17-12-20/h7-12,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXVSUSOLFVWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。